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Introduction

PKHG67 is a vibrant green fluorescent dye designed for the stable labeling of cell membranes.[1]
Its lipophilic aliphatic tails seamlessly integrate into the lipid bilayer of the cell membrane,
providing a long-lasting signal with minimal impact on cellular function.[2] This characteristic
makes PKH67 an invaluable tool for a multitude of applications in life sciences research,
including in vitro and in vivo cell tracking, cell proliferation assays, and the labeling of
extracellular vesicles (EVs).[1][3] With an excitation maximum at approximately 490 nm and an
emission maximum at 502 nm, PKH67 is compatible with standard fluorescein (FITC) filter sets
on fluorescence microscopes and flow cytometers.[4][5]

The dye's stable incorporation into the membrane allows for the long-term monitoring of labeled
cells.[2] For non-dividing cells, the in vivo fluorescence half-life of PKH67 is estimated to be
between 10 to 12 days.[3][6] In proliferating cell populations, the dye is equally distributed
among daughter cells, making it a reliable marker for tracking cell division.[1]

Principle of Staining

The mechanism of PKH67 labeling is a rapid and straightforward process based on the
partitioning of the dye's lipophilic tails into the cell's lipid membrane.[2] This process is non-
covalent and results in stable, uniform labeling of the cell surface.[2] The provided Diluent C is
a specially formulated iso-osmotic agueous solution that maintains cell viability while
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maximizing the solubility and staining efficiency of the dye.[6] It is crucial to perform the labeling
in this low-salt buffer, as the presence of physiologic salts can cause the dye to form micelles,
which significantly reduces staining efficiency.[7]

Applications

PKH67's versatility makes it suitable for a wide array of research applications:

Cell Tracking (in vitro and in vivo): Labeled cells can be monitored over extended periods to
study cell migration, homing, and engraftment.[1][8]

o Cell Proliferation Studies: As cells divide, the PKH67 fluorescence is distributed equally
between daughter cells, allowing for the quantitative analysis of cell proliferation by flow
cytometry.[1]

» Extracellular Vesicle (EV) and Exosome Labeling: PKH67 is widely used to label the
membranes of EVs and exosomes for studies on their uptake, trafficking, and intercellular
communication.[9][10]

e Cell-Cell Interactions: Co-culture experiments can utilize PKH67 to distinguish different cell
populations and study their interactions.[6]

» Cytotoxicity Assays: PKH67 can be used in combination with viability dyes like Propidium
lodide (PI) or 7-AAD to assess cell death.[2]

o Phagocytosis Assays: The uptake of PKH67-labeled cells or particles by phagocytes can be
readily visualized and quantified.[6]

Data Presentation
PKH67 Spectral Properties

Property Wavelength (nm)
Excitation Maximum 490[4]
Emission Maximum 502[4]
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Recommended Staining Parameters (General Cell

Labeling)
Parameter Recommended Value Range for Optimization
Cell Concentration 1 x 107 cells/mL[6] 0.5 -2 x 107 cells/mL
PKH67 Concentration 2 uM[6] 1-10uM
Staining Time 1 - 5 minutes[2] 1-10 minutes
Staining Temperature E;)om Temperature (20-25°C) 15-25°C
Centrifugation Speed 400 x g[6] 200-500xg
Washing Steps 3-5times 2 - 5times

Experimental Protocols
General Cell Membrane Labeling Protocol

This protocol is a starting point and should be optimized for specific cell types and experimental
needs. The following procedure is based on a final staining volume of 500 uL.[6]

Materials:

o PKH67 Green Cell Membrane Labeling Kit (containing PKH67 dye and Diluent C)
o Cells of interest in a single-cell suspension

e Serum-free medium or buffer (e.g., PBS, HBSS)

o Complete culture medium containing at least 10% serum or 1% BSA

e Polypropylene conical tubes

Procedure:

o Cell Preparation:
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[e]

Start with a single-cell suspension of at least 2 x 107 cells in a conical polypropylene tube.

o

Wash the cells once with serum-free medium to remove any residual serum proteins.[6]

[¢]

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.[6]

[¢]

Carefully aspirate the supernatant, leaving no more than 25 pL.

e Preparation of Staining Solutions:
o Allow the PKH67 dye and Diluent C to equilibrate to room temperature.[5]

o Prepare a 2x Cell Suspension by resuspending the cell pellet from step 1 in 250 pL of
Diluent C.

o Immediately before staining, prepare a 2x Dye Solution by adding 1 pL of the PKH67 dye
stock solution to 250 pL of Diluent C in a separate polypropylene tube and mix thoroughly.
[6] This results in a 4 uM dye solution.

e Staining:
o Rapidly add the 250 pL of 2x Cell Suspension to the 250 pL of 2x Dye Solution.

o Immediately and thoroughly mix the cell and dye suspension by pipetting up and down for
1-5 minutes.[2] This will result in final concentrations of 1 x 107 cells/mL and 2 uM PKH67.

[6]
e Stopping the Staining Reaction:

o Add an equal volume (500 pL) of complete medium with serum or 1% BSA to the stained
cell suspension and incubate for 1 minute to stop the staining process by binding excess
dye.[11]

e Washing:
o Dilute the cell suspension with 10 mL of complete medium.

o Centrifuge at 400 x g for 10 minutes at 20-25°C.
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o Carefully remove the supernatant and resuspend the cell pellet in 10 mL of fresh complete
medium.

o Repeat the washing step at least two more times to ensure the complete removal of
unbound dye.

e Analysis:

o After the final wash, resuspend the cells in an appropriate volume of complete medium for
your downstream application.

o Labeled cells can be immediately analyzed by fluorescence microscopy or flow cytometry.

Extracellular Vesicle (EV) and Exosome Labeling
Protocol

This protocol is adapted for the labeling of isolated EVs.

Materials:

PKH67 Green Cell Membrane Labeling Kit

 |solated EVs (e.g., by ultracentrifugation)

e Diluent C

e 10% Bovine Serum Albumin (BSA) in PBS

e Sucrose solution (0.971 M)[9]

e Phosphate-Buffered Saline (PBS)

o Ultracentrifuge and appropriate tubes

e Amicon 10 kDa MWCO filter column (or similar)

Procedure:

e EV Preparation:
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o Start with a pellet of isolated EVs.

o Resuspend the EV pellet in 1 mL of Diluent C.[9]

Dye Preparation:

o In a separate tube, add 6 pL of PKH67 dye to 1 mL of Diluent C.[9]
Staining:

o Add the 1 mL of resuspended EVs to the 1 mL of dye solution.

o Mix continuously by gentle pipetting for 30 seconds and then let it stand at room
temperature for 5 minutes.[12]

Stopping the Reaction:

o Add 2 mL of 10% BSA in PBS to quench the staining reaction.[12]
o Bring the total volume up to 8.5 mL with serum-free media.[12]
Purification of Labeled EVs:

o Carefully layer the 8.5 mL of the EV-dye mixture on top of a 1.5 mL sucrose cushion
(0.971 M) in an ultracentrifuge tube.[9]

o Centrifuge at 190,000 x g for 2 hours at 2-8°C.[9] The labeled EVs will be in the pellet,
while excess dye will be at the interface.

o Carefully aspirate the supernatant and the interface layer.

o Resuspend the EV pellet in PBS.

Final Cleanup (Optional but Recommended):

o Transfer the resuspended EVs to an Amicon 10 kDa MWCAO filter column.

o Wash with PBS according to the filter manufacturer's instructions to further remove any
remaining unbound dye.
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Visualizations
Experimental Workflow: General Cell Labeling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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